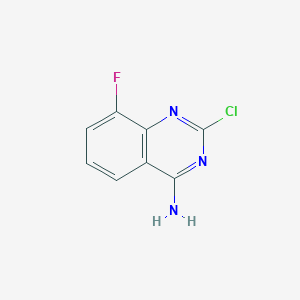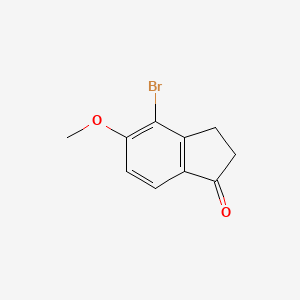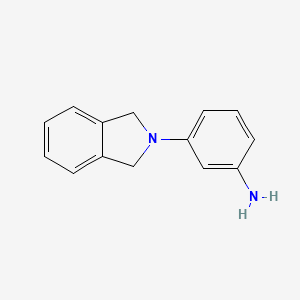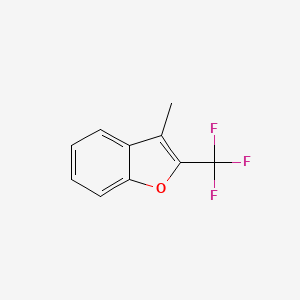
3-甲基-2-(三氟甲基)苯并呋喃
描述
3-Methyl-2-(trifluoromethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a trifluoromethyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring imparts unique chemical properties to this compound.
科学研究应用
3-Methyl-2-(trifluoromethyl)benzofuran has a wide range of scientific research applications, including:
作用机制
Target of Action
3-Methyl-2-(trifluoromethyl)benzofuran is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds are known to have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
3-Methyl-2-(trifluoromethyl)benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-2-(trifluoromethyl)benzofuran has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
The effects of 3-Methyl-2-(trifluoromethyl)benzofuran on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-(trifluoromethyl)benzofuran can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Moreover, it influences the expression of genes involved in apoptosis, cell cycle regulation, and inflammation, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-Methyl-2-(trifluoromethyl)benzofuran exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-Methyl-2-(trifluoromethyl)benzofuran inhibits the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and stress responses . Additionally, it can modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), influencing the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-2-(trifluoromethyl)benzofuran in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Methyl-2-(trifluoromethyl)benzofuran can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory signaling . These findings suggest that the compound may have potential therapeutic applications for chronic conditions associated with oxidative stress and inflammation .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-2-(trifluoromethyl)benzofuran vary with different dosages. At low doses, the compound exhibits protective effects against oxidative stress and inflammation, enhancing cell survival and function . At higher doses, 3-Methyl-2-(trifluoromethyl)benzofuran can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits .
Metabolic Pathways
3-Methyl-2-(trifluoromethyl)benzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of 3-Methyl-2-(trifluoromethyl)benzofuran within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 3-Methyl-2-(trifluoromethyl)benzofuran can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 3-Methyl-2-(trifluoromethyl)benzofuran plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 3-Methyl-2-(trifluoromethyl)benzofuran has been found to localize to the mitochondria, where it modulates mitochondrial function and oxidative phosphorylation . Additionally, it can be directed to the nucleus, influencing gene expression and transcriptional regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)benzofuran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is particularly useful for synthesizing polycyclic benzofuran compounds that are otherwise difficult to prepare.
Industrial Production Methods
Industrial production of 3-Methyl-2-(trifluoromethyl)benzofuran typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Methyl-2-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methyl-2-(trifluoromethyl)benzofuran include other benzofuran derivatives with different substituents. Some examples are:
- 2-Methylbenzofuran
- 3-Trifluoromethylbenzofuran
- 2,3-Dimethylbenzofuran
Uniqueness
The presence of both a trifluoromethyl group and a methyl group in 3-Methyl-2-(trifluoromethyl)benzofuran imparts unique chemical properties that distinguish it from other benzofuran derivatives
属性
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQIULJGRMYYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


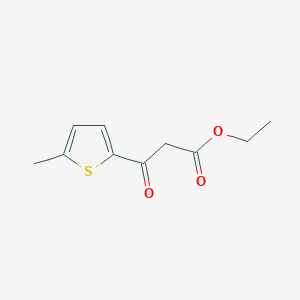

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)



![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
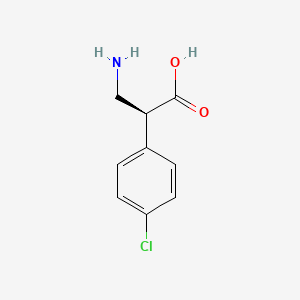
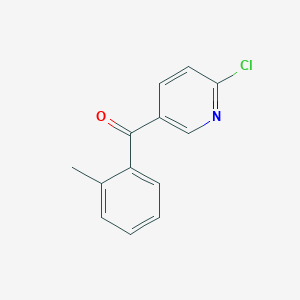
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)
